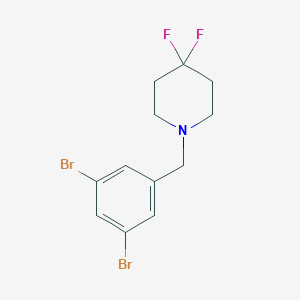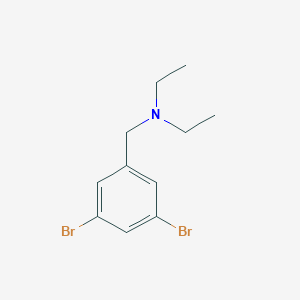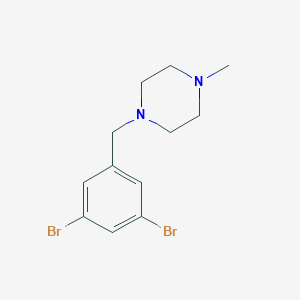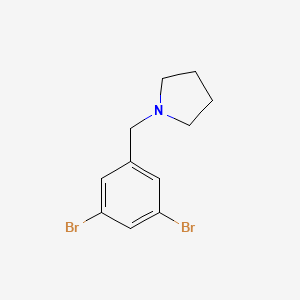
1-(3,5-Dibromo-benzyl)-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dibromo-benzyl)-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzyl group substituted with two bromine atoms at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromo-benzyl)-pyrrolidine typically involves the reaction of 3,5-dibromobenzyl bromide with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3,5-Dibromobenzyl bromide+Pyrrolidine→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dibromo-benzyl)-pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted benzyl-pyrrolidine derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Debrominated benzyl-pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(3,5-Dibromo-benzyl)-pyrrolidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science:
Mécanisme D'action
The mechanism of action of 1-(3,5-Dibromo-benzyl)-pyrrolidine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromobenzyl bromide: A precursor in the synthesis of 1-(3,5-Dibromo-benzyl)-pyrrolidine.
1-(3,5-Dibromo-benzyl)-pyridinium: A similar compound with a pyridinium ring instead of a pyrrolidine ring.
3,5-Dibromo-benzylamine: Another related compound with an amine group instead of a pyrrolidine ring.
Uniqueness
This compound is unique due to the presence of both a pyrrolidine ring and bromine-substituted benzyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
1-[(3,5-dibromophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2N/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKDXTZCPGBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
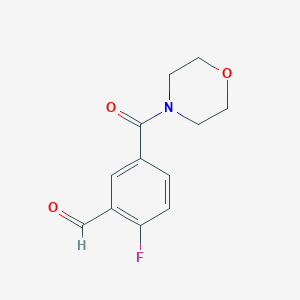

![Methyl 2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B8156816.png)





